molecular formula C9H7N3O B2807339 3-benzoyl-4H-1,2,4-triazole CAS No. 18011-19-3

3-benzoyl-4H-1,2,4-triazole

Cat. No.: B2807339
CAS No.: 18011-19-3
M. Wt: 173.175
InChI Key: IPXBPSDPZBUVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzoyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. It is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The benzoyl group attached to the triazole ring enhances its chemical properties and potential applications. This compound has garnered interest due to its versatile chemical characteristics and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl hydrazine with formamide under acidic conditions, leading to the formation of the triazole ring. Another approach involves the use of benzoyl isothiocyanate and hydrazine hydrate, followed by cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl triazole oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted triazoles with different functional groups .

Scientific Research Applications

3-benzoyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly as enzyme inhibitors and therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzoyl-4H-1,2,4-triazole is unique due to the presence of the benzoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for biological activity compared to other triazole derivatives .

Properties

IUPAC Name

phenyl(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXBPSDPZBUVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.